

# Technical Support Center: Enhancing the Stability of Tetrahydroberberine Derivatives

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *(+)-Tetrahydroberberine*

Cat. No.: B3433416

[Get Quote](#)

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with tetrahydroberberine (THB) derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the stability challenges associated with these promising compounds. This is not a rigid manual, but a dynamic resource built on scientific principles and practical experience to ensure the integrity of your experiments.

## I. Understanding the Instability of Tetrahydroberberine Derivatives: The "Why" Behind the Degradation

Tetrahydroberberine and its derivatives are significantly less stable than their parent quaternary ammonium alkaloid, berberine.<sup>[1][2]</sup> This inherent instability stems from the reduced isoquinoline core, which is susceptible to several degradation pathways. Understanding these mechanisms is the first step toward designing robust stabilization strategies.

### A. Oxidation: The Primary Culprit

The most common degradation pathway for THB derivatives is oxidation. The tertiary amine and the electron-rich aromatic rings in the THB scaffold are prime targets for oxidative attack.

- Mechanism of Oxidation: Oxidation can be initiated by atmospheric oxygen, reactive oxygen species (ROS) generated in solution, or trace metal ions that can catalyze oxidative

reactions. The process often involves the formation of radical intermediates, leading to a cascade of degradation products. The likely sites of oxidation include the nitrogen atom, leading to N-oxides, and the phenolic moieties, which can undergo oxidative coupling or cleavage.

- **Consequences of Oxidation:** Oxidation not only reduces the purity of your compound but can also lead to the formation of new entities with altered pharmacological and toxicological profiles. A common observable sign of oxidation is a change in the color of the solution, often from a pale yellow to a darker yellow, brown, or even reddish hue.[3]

## B. Epimerization: The Chiral Challenge

The C13a position of the tetrahydroberberine core is a stereocenter.[2] Under certain conditions, particularly in solutions with acidic or basic pH, epimerization at this center can occur. This is a critical issue for derivatives where stereochemistry is crucial for biological activity.

- **Mechanism of Epimerization:** Epimerization can proceed through the formation of an iminium ion intermediate, which is planar. Subsequent reduction or nucleophilic attack can occur from either face, leading to a mixture of diastereomers.
- **Consequences of Epimerization:** The formation of diastereomers can complicate purification and analysis, and more importantly, may lead to a loss of biological efficacy if one stereoisomer is significantly more active than the other.

## II. Troubleshooting Guide: Addressing Common Stability Issues in Your Experiments

This section is formatted as a series of questions you might encounter during your research, followed by expert advice and actionable solutions.

| Observed Problem                                                                  | Potential Cause(s)                                                                                                                                                                                    | Recommended Actions & Explanations                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                   |
|-----------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| My pale yellow THB derivative solution is turning brown/reddish over time.        | Oxidation: This is a classic sign of oxidative degradation. The color change is likely due to the formation of highly conjugated oxidation products.                                                  | 1. Work under an inert atmosphere: Purge your solvents with nitrogen or argon before use and handle your compound under a blanket of inert gas. 2. Add antioxidants: Incorporate a suitable antioxidant into your solution. (See Section III.A for a detailed protocol). 3. Use a chelating agent: If metal-catalyzed oxidation is suspected, add a chelating agent like EDTA. (See Section III.B for details). 4. Protect from light: Store your solutions in amber vials to prevent photo-oxidation.                               |
| I'm seeing new, unexpected peaks in my HPLC chromatogram after storing my sample. | Degradation: These peaks are likely degradation products. They can be more polar (earlier eluting) or less polar (later eluting) than the parent compound depending on the nature of the degradation. | 1. Characterize the new peaks: Use HPLC-MS to determine the mass of the degradation products. This can provide clues about the degradation pathway (e.g., an increase of 16 amu suggests oxidation). <sup>[4][5][6][7][8][9]</sup> 2. Perform a forced degradation study: Subject your compound to controlled stress conditions (acid, base, peroxide, light, heat) to systematically identify potential degradation products. <sup>[1][10][11][12]</sup> 3. Implement stabilization strategies: Based on the identified degradation |

The biological activity of my compound is decreasing upon storage.

Degradation/Epimerization: Loss of the parent compound due to degradation or conversion to a less active stereoisomer will result in reduced bioactivity.

My compound is showing poor solubility in aqueous buffers, and precipitation is observed.

Inherent Physicochemical Properties/Salt Form Instability: Many THB derivatives are lipophilic. If you are using a salt form, it may be converting to the less soluble free base depending on the pH of the buffer.

pathway, apply the appropriate stabilization techniques outlined in Section III.

1. Re-analyze the purity and structure: Use HPLC and NMR to confirm the purity and structural integrity of your stored compound. 2. Assess stereochemical purity: If your compound is chiral, use a chiral HPLC method to check for the presence of diastereomers resulting from epimerization. 3. Strictly control storage conditions: Store your compound as a dry solid at low temperatures (e.g., -20°C or -80°C) and under an inert atmosphere.

1. Optimize the formulation: Consider using co-solvents (e.g., DMSO, ethanol) or formulating the compound in a delivery system like liposomes. (See Section III.C for a protocol). 2. Control the pH: Ensure the pH of your buffer is compatible with the salt form of your compound to maintain its solubility. 3. Consider prodrug strategies: A hydrophilic moiety can be attached to temporarily increase aqueous solubility.[\[10\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

## III. Proactive Stabilization Strategies: Protocols and Methodologies

Here, we provide detailed protocols and workflows to proactively enhance the stability of your THB derivatives.

### A. Strategy 1: Chemical Stabilization in Solution

Antioxidants function by scavenging free radicals or inhibiting oxidative chain reactions. For phenolic alkaloids, compounds like ascorbic acid and butylated hydroxytoluene (BHT) can be effective.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Protocol: Preparing a Stabilized Stock Solution with Ascorbic Acid

- Solvent Preparation: De-gas your chosen solvent (e.g., DMSO, ethanol) by bubbling with nitrogen or argon for at least 15 minutes.
- Antioxidant Addition: Prepare a fresh stock solution of ascorbic acid in the de-gassed solvent at a concentration of 10 mg/mL.
- Compound Dissolution: To your solid THB derivative, add the ascorbic acid solution to achieve a final ascorbic acid concentration of 0.1-1 mg/mL. Ensure the final concentration of the antioxidant does not interfere with your downstream assays.
- Storage: Store the resulting solution in an amber vial, blanketed with nitrogen or argon, at -20°C or below.

Trace metal ions (e.g.,  $\text{Fe}^{2+}$ ,  $\text{Cu}^{2+}$ ) can catalyze the oxidation of organic molecules. Chelating agents like ethylenediaminetetraacetic acid (EDTA) sequester these metal ions, preventing them from participating in redox cycling.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

Protocol: Using EDTA to Prevent Metal-Catalyzed Oxidation

- Buffer Preparation: Prepare your aqueous buffer of choice.
- EDTA Addition: Add EDTA disodium salt to the buffer to a final concentration of 0.1-1 mM. Ensure the pH of the buffer is adjusted after the addition of EDTA.

- Compound Preparation: Dissolve your THB derivative in this EDTA-containing buffer.
- Filtration and Storage: Filter the solution through a 0.22  $\mu\text{m}$  filter to remove any particulates and store under appropriate conditions (protected from light, low temperature).

## B. Strategy 2: Advanced Formulation Approaches

Encapsulating your THB derivative in a drug delivery system can provide a physical barrier against degradative environmental factors.

Liposomes are phospholipid vesicles that can encapsulate hydrophobic drugs within their lipid bilayer, enhancing solubility and stability.[\[5\]](#)[\[11\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)

### Protocol: Preparation of THB Derivative-Loaded Liposomes via Thin-Film Hydration

- Lipid Film Formation:
  - In a round-bottom flask, dissolve your THB derivative, a phospholipid (e.g., soy phosphatidylcholine or DPPC), and cholesterol in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v). A common molar ratio is 55:40:5 (phospholipid:cholesterol:THB derivative), but this may require optimization.
  - Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
  - Dry the film under vacuum for at least 2 hours to remove residual solvent.
- Hydration:
  - Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or sonicating. The temperature of the buffer should be above the phase transition temperature of the chosen phospholipid.
- Size Reduction:
  - To obtain unilamellar vesicles of a defined size, subject the liposomal suspension to probe sonication or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

- Purification:
  - Remove any unencapsulated drug by size exclusion chromatography or dialysis.
- Characterization:
  - Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
  - Quantify the encapsulation efficiency using a validated HPLC method after disrupting the liposomes with a suitable solvent (e.g., methanol).

## C. Strategy 3: Intrinsic Stabilization through Chemical Modification

The stability of the THB scaffold can be rationally improved through chemical modification.

Converting a labile functional group into a more stable moiety that is cleaved in vivo to release the active drug is a powerful strategy. For THB derivatives, a hydroxyl group could be esterified to mask its oxidative potential.[10][13][14][15][31]

The electronic properties of substituents on the aromatic rings can influence the oxidative stability of the molecule. Electron-withdrawing groups can decrease the electron density of the aromatic system, making it less susceptible to oxidation. However, this must be balanced with the potential impact on biological activity.[32][33]

## IV. Analytical Workflow for Stability Assessment

A robust analytical plan is essential to accurately assess the stability of your THB derivatives.



[Click to download full resolution via product page](#)

Caption: Workflow for assessing the stability of THB derivatives.

## V. Frequently Asked Questions (FAQs)

- Q1: At what stage of my research should I start thinking about the stability of my THB derivative?
  - A1: As early as possible. Initial stability assessments should be part of the lead optimization process. A promising compound with poor stability may face significant hurdles in later stages of development.
- Q2: Is it better to store my THB derivative as a solid or in solution?
  - A2: For long-term storage, it is always recommended to store your compound as a solid, under an inert atmosphere, protected from light, and at low temperatures (-20°C to -80°C). Solutions are generally less stable due to solvent effects and increased molecular mobility.
- Q3: Can I use the same stabilization strategy for all my THB derivatives?

- A3: Not necessarily. The optimal stabilization strategy will depend on the specific chemical structure of your derivative. For example, a derivative with a free phenolic hydroxyl group will be more susceptible to oxidation than one where this group is protected. You should tailor your approach based on the known or suspected liabilities of your specific molecule.
- Q4: My THB derivative appears to be degrading during purification by silica gel chromatography. What can I do?
  - A4: Silica gel can be slightly acidic and its large surface area can promote degradation, especially for sensitive compounds. Consider using a less acidic stationary phase like alumina (basic or neutral) or a reversed-phase C18 silica gel for purification. Alternatively, minimizing the time the compound spends on the column and using de-gassed solvents can help.

## VI. Concluding Remarks

The stability of tetrahydroberberine derivatives is a multifaceted challenge that requires a proactive and scientifically-driven approach. By understanding the underlying degradation mechanisms and implementing the appropriate stabilization and analytical strategies outlined in this guide, you can ensure the quality and reliability of your experimental data and accelerate the development of these promising therapeutic agents.

## References

- Šimánek, V. (1985). Quaternary protoberberine alkaloids. In *The Alkaloids: Chemistry and Pharmacology* (Vol. 28, pp. 1-66). Academic Press.
- Gong, C., Chen, Y., Wu, S., Wang, Y., & Zhang, X. (2017). Liposome encapsulated berberine treatment attenuates cardiac dysfunction after myocardial infarction. *Journal of Controlled Release*, 255, 1-10.
- Chen, C. Y., & MacLean, D. B. (1968). Mass Spectra and proton magnetic resonance spectra of some tetrahydroprotoberberine alkaloids. *Canadian Journal of Chemistry*, 46(16), 2501-2506.
- Cushing, M. L., & Scott, K. A. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). *Chemical Reviews*, 123(15), 9036-9105.
- Cushing, M. L., & Scott, K. A. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). ACS Publications.
- Ulrych, A., Kmoníčková, E., & Zídek, Z. (2006). Quaternary protoberberine alkaloids. *Acta Universitatis Palackianae Olomucensis, Facultas Medica*, 150(2), 5-13.

- Ma, B., Zhang, Q., & Yao, S. (2017). Alkaloid profiling of the traditional Chinese medicine Rhizoma corydalis using high performance liquid chromatography-tandem quadrupole time-of-flight mass spectrometry. *Scientific Reports*, 7(1), 1-11.
- Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The expanding role of prodrugs in contemporary drug design and development. *Nature Reviews Drug Discovery*, 17(8), 559-587.
- Gong, C., Tao, G., Yang, L., You, P., Zhao, X., & Zhai, G. (2014). A Novel Delivery System for the Combined Use of Natural Ingredients: The Preparation of Berberine Hydrochloride–Matrine Liposomes and Preliminary Exploration of Their Anti-Tumor Activity. *Molecules*, 19(11), 17740-17754.
- BenchChem. (n.d.). Application Notes and Protocols for Liposomal Formulation of Hydrophobic Alkaloids. BenchChem.
- Zare, M., Norouzi, M., & Sarvari, S. (2024). Enhancement of the stability and cytotoxicity of berberine by liposomal nanocarriers for gastric cancer treatment and its application in gummy candy. *Frontiers in Nutrition*, 11, 1402805.
- Shapiro, A. B. (2017). Why EDTA and PVP are added to extraction buffers of enzymes? ResearchGate.
- Li, Y., & Zhang, J. (2012). Berberine liposome and preparation method thereof.
- Tarte, P. S., More, H. N., & Pawar, S. V. (2014). Force degradation study of berberine chloride by using stability indicating HPLC method. *International Journal of PharmTech Research*, 6(5), 1490-1500.
- Yano, H., & Kobayashi, S. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. *Bioorganic & Medicinal Chemistry Letters*, 27(8), 1645-1650.
- SIELC Technologies. (n.d.). HPLC MS Method for Analysis of Berberine on Primesep B Column. SIELC.
- Pingali, S., Donahue, J. P., & Payton-Stewart, F. (2015). Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid. *Acta Crystallographica Section C: Structural Chemistry*, 71(4), 262-265.
- Johnstone, T. C., Suntharalingam, K., & Lippard, S. J. (2016). Redox activation of metal-based prodrugs as a strategy for drug delivery. *Chemical Reviews*, 116(5), 3436-3486.
- Al-Khayri, J. M., et al. (2023). Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. *Antioxidants*, 12(12), 2158.
- de Oliveira, V. M., & de Oliveira, R. B. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. *Pharmaceutics*, 15(3), 755.
- Nechepurenko, I. V., Kushnir, D. S., & Salomatina, O. V. (2024). Synthesis of Tetrahydroberberine N,N-Derived O-Acetamides. *Molbank*, 2024(2), M1865.

- das Neves, J., & Sarmento, B. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. *Current Pharmaceutical Design*, 21(27), 3907-3918.
- Wang, C., Li, X., & You, Q. (2024). Recent advances in total synthesis of protoberberine and chiral tetrahydroberberine alkaloids.
- Wang, H., & Sun, G. (2013). Study on the Degradation Behavior of Berberine Dye and Berberine Dyed Silk using Hydrogen Peroxide/UV/Oxygen Treatment. *Journal of the Korean Society of Dyers and Finishers*, 25(4), 295-302.
- Tereucán, G., et al. (2023).
- Miri, A., & Sharifi-Rad, J. (2015). Study of Antioxidant Capacity and Stability of Phenolic Compounds from the Seeds of *Peganum harmala*. *Journal of Chemical and Pharmaceutical Research*, 7(11), 58-62.
- Wang, Y., et al. (2019). Development and validation of a stability-indicating HPLC method for the simultaneous determination of trimethoprim and berberine hydrochloride in their combined dosage form.
- Tivakaran, V. S., & Herman, T. (2023). Ethylenediaminetetraacetic Acid (EDTA). In *StatPearls*.
- Kumar, S., & Pandey, A. K. (2013). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. *Molecules*, 18(12), 15474-15504.
- Pasquet, P. L., et al. (2024).
- Leszczynski, J., & Bakalarski, P. (2020). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. *Molecules*, 25(21), 5036.
- Sipos, P., et al. (2010). Oxidation of EDTA with H<sub>2</sub>O<sub>2</sub> catalysed by metallophthalocyanines.
- Korth, H. G., & Sustmann, R. (2001). The Effects of Substituents on the Stabilities of Bridgehead Radicals. *The Journal of Organic Chemistry*, 66(19), 6299-6307.
- Weng, L., & Li, K. Y. (2006). Investigation of Mechanisms of Oxidation of EDTA and NTA by Permanganate at High pH. *Industrial & Engineering Chemistry Research*, 45(21), 6966-6973.
- Park, E. H., Jung, J., & Chung, H. H. (2006). Simultaneous oxidation of EDTA and reduction of metal ions in mixed Cu(II)/Fe(III)
- Ma, B., Zhang, Q., & Yao, S. (2017). Alkaloid profiling of the traditional Chinese medicine Rhizoma corydalis using high performance liquid chromatography-tandem quadrupole time-of-flight mass spectrometry. *Scientific Reports*, 7(1), 1-11.
- Shuda, S. A., et al. (2024). Development and validation of a quantitative method for the analysis of delta-9-tetrahydrocannabinol (delta-9-THC), delta-8-tetrahydrocannabinol (delta-8-THC), delta-9-tetrahydrocannabinolic acid (THCA), and cannabidiol (CBD) in botanicals, edibles, liquids, oils, waxes, and bath products by gas chromatography mass spectrometry (GC/MS). *Journal of Forensic Sciences*, 69(5), 1718-1729.

- Guha, M., & Pal, S. (2012). Degradation of colour in beetroot (*Beta vulgaris* L.): a kinetics study. *Journal of Food Science and Technology*, 49(6), 775-779.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [is.muni.cz](http://is.muni.cz) [is.muni.cz]
- 2. Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of colour in beetroot (*Beta vulgaris* L.): a kinetics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [researchgate.net](http://researchgate.net) [researchgate.net]
- 5. [researchgate.net](http://researchgate.net) [researchgate.net]
- 6. HPLC MS Method for Analysis of Berberine on Primesep B Column | SIELC Technologies [sielc.com]
- 7. [mdpi.com](http://mdpi.com) [mdpi.com]
- 8. [researchgate.net](http://researchgate.net) [researchgate.net]
- 9. Development and validation of a quantitative method for the analysis of delta-9-tetrahydrocannabinol (delta-9-THC), delta-8-tetrahydrocannabinol (delta-8-THC), delta-9-tetrahydrocannabinolic acid (THCA), and cannabidiol (CBD) in botanicals, edibles, liquids, oils, waxes, and bath products by gas chromatography mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [researchgate.net](http://researchgate.net) [researchgate.net]
- 11. A Novel Delivery System for the Combined Use of Natural Ingredients: The Preparation of Berberine Hydrochloride–Matrine Liposomes and Preliminary Exploration of Their Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [sphinxsai.com](http://sphinxsai.com) [sphinxsai.com]
- 13. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Ethylenediaminetetraacetic Acid (EDTA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Simultaneous oxidation of EDTA and reduction of metal ions in mixed Cu(II)/Fe(III)-EDTA system by TiO<sub>2</sub> photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. a-star.edu.sg [a-star.edu.sg]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Frontiers | Enhancement of the stability and cytotoxicity of berberine by liposomal nanocarriers for gastric cancer treatment and its application in gummy candy [frontiersin.org]
- 30. CN102475682B - Berberine liposome and preparation method thereof - Google Patents [patents.google.com]
- 31. Redox activation of metal-based prodrugs as a strategy for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Enhancing the Stability of Tetrahydroberberine Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3433416#how-to-improve-the-stability-of-tetrahydroberberine-derivatives>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)